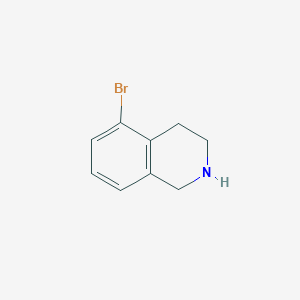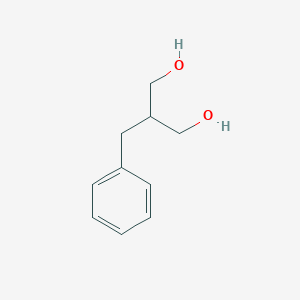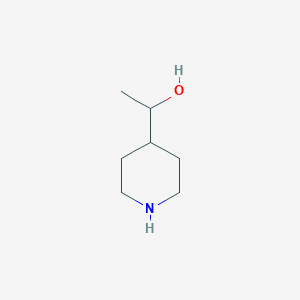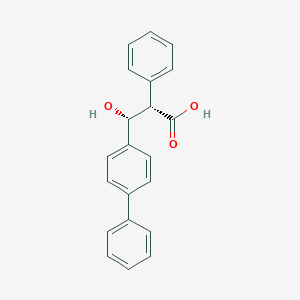
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and decrease inflammation. It was first synthesized in 1961 by Stewart Adams and his team at Boots UK Limited. Since then, ibuprofen has become one of the most commonly used drugs worldwide, with millions of prescriptions written every year.
Wirkmechanismus
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of hormone that is involved in the inflammatory response. By blocking the production of prostaglandins, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Ibuprofen has several biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of leukocyte migration, and the inhibition of platelet aggregation. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is its wide availability and low cost, which makes it a popular choice for laboratory experiments. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has a well-established safety profile, with few reported side effects at therapeutic doses. However, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several limitations for laboratory experiments, including its relatively low potency compared to other NSAIDs, and its potential for non-specific effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research on (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, including the development of more potent and selective COX inhibitors, the identification of new therapeutic targets for (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and the investigation of its potential for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and to determine the optimal dosing and duration of treatment for different conditions.
Synthesemethoden
The synthesis of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves several steps, including the reaction of isobutylbenzene with oxygen to form 4-isobutylacetophenone, which is then reacted with hydroxylamine to form 4-isobutylphenylhydroxylamine. This compound is then reacted with acetic anhydride to form the intermediate 4-isobutylphenylacetamide, which is then hydrolyzed with hydrochloric acid to form (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat a variety of conditions, including headache, menstrual cramps, dental pain, osteoarthritis, rheumatoid arthritis, and fever. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.
Eigenschaften
CAS-Nummer |
119725-38-1 |
|---|---|
Produktname |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
InChI-Schlüssel |
UINTUWKMGYICQF-PMACEKPBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Andere CAS-Nummern |
119725-38-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




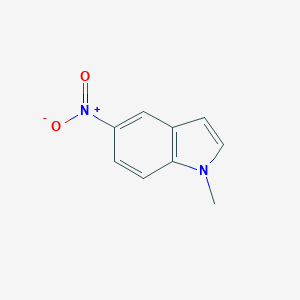
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
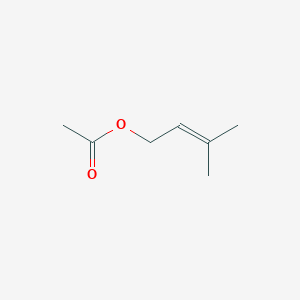
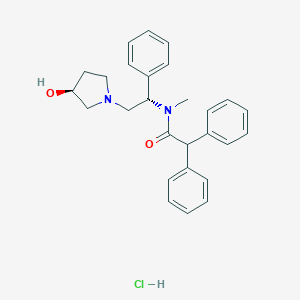
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

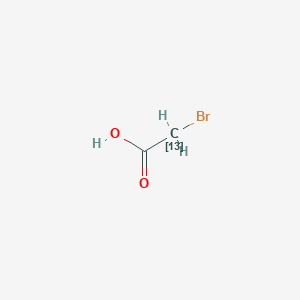
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
